1-(2-Methoxy-5-propylphenyl)ethanone
Description
1-(2-Methoxy-5-propylphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position and a propyl group (-CH₂CH₂CH₃) at the 5-position, with an acetyl (-COCH₃) functional group. This compound belongs to the hydroxyacetophenone family, where structural variations in substituents significantly influence physical, chemical, and biological properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-methoxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-4-5-10-6-7-12(14-3)11(8-10)9(2)13/h6-8H,4-5H2,1-3H3 |
InChI Key |
RXZXSXJOQLSHKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Methoxy-5-propylphenyl)ethanone with structurally related compounds, focusing on substituent effects, molecular properties, and applications:
Key Observations :
Substituent Effects: Methoxy vs. Hydroxyl: Methoxy groups (e.g., in the target compound) reduce polarity compared to hydroxyl analogs (e.g., CAS 1990-24-5), enhancing stability and organic-phase solubility . Electron-Withdrawing Groups: Chloro (CAS 102624-59-9) and nitro (CAS 102877-53-2) substituents increase electrophilicity, making these compounds more reactive in substitution or oxidation reactions .
Synthetic Routes: Demethylation reactions using agents like aluminum bromide (AlBr₃) are common for introducing hydroxyl groups in methoxy-substituted acetophenones . Friedel-Crafts acylation or alkylation may be employed to introduce acetyl or propyl groups, respectively .
Spectroscopic Identification :
- Gas chromatography-FTIR (as used for JWH-250 analogs) is effective for distinguishing subtle structural differences, such as methoxy vs. hydroxyl positioning .
Applications: Hydroxyacetophenones with nitro or chloro groups (e.g., CAS 102877-53-2) are often intermediates in agrochemical or pharmaceutical synthesis . The target compound’s balance of lipophilicity and stability suggests utility in polymer or drug precursor synthesis.
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